![molecular formula C22H18N4O2S2 B261940 N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea](/img/structure/B261940.png)
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea involves the inhibition of a specific enzyme called dihydrofolate reductase (DHFR). DHFR is an enzyme that is essential for the synthesis of nucleotides, which are building blocks of DNA. By inhibiting DHFR, this compound disrupts the synthesis of DNA, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has several advantages for lab experiments. This compound is relatively easy to synthesize and can be purified using various techniques. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea. One direction is to study the potential of this compound in combination with other cancer treatments such as chemotherapy or radiation therapy. Another direction is to study the potential of this compound in animal models of cancer. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, the development of new analogs of this compound may lead to the discovery of more potent and selective inhibitors of DHFR.
Méthodes De Synthèse
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea can be synthesized using a specific method that involves the reaction of N-benzyl-N'-acetylthiourea with 5-phenylthieno[2,3-d]pyrimidine-4-sulfanyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent such as dimethyl sulfoxide or acetonitrile. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-benzyl-N'-{[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}urea has been extensively studied for its potential in various scientific research applications. One of the main applications of this compound is in cancer research. Studies have shown that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential in drug-resistant cancer cells.
Propriétés
Formule moléculaire |
C22H18N4O2S2 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-(benzylcarbamoyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18N4O2S2/c27-18(26-22(28)23-11-15-7-3-1-4-8-15)13-30-21-19-17(16-9-5-2-6-10-16)12-29-20(19)24-14-25-21/h1-10,12,14H,11,13H2,(H2,23,26,27,28) |
Clé InChI |
NXTCZGATXRZQDH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









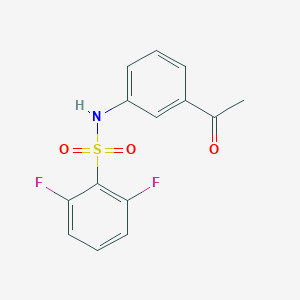
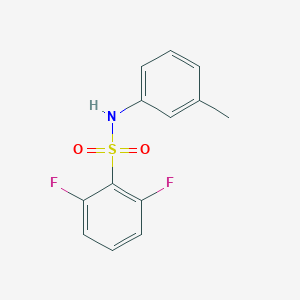
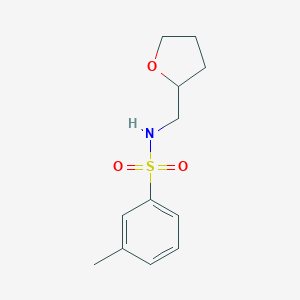

![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)
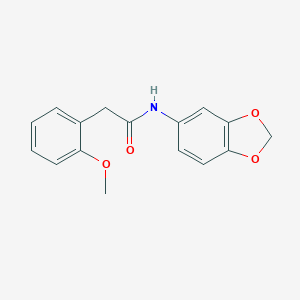
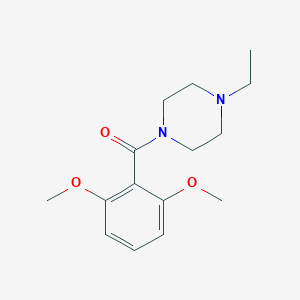
![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)